
5-phenyl-3-(tribromomethyl)pyridazine
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Overview
Description
5-phenyl-3-(tribromomethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and a tribromomethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(tribromomethyl)pyridazine typically involves the bromination of 5-phenyl-3-methylpyridazine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-(tribromomethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to form dihydropyridazines.
Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of pyridazine N-oxides.
Reduction Reactions: Formation of dihydropyridazines.
Scientific Research Applications
5-phenyl-3-(tribromomethyl)pyridazine has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.
Material Science:
Mechanism of Action
The mechanism of action of 5-phenyl-3-(tribromomethyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-3-(dibromomethyl)pyridazine
- 5-phenyl-3-(bromomethyl)pyridazine
- 5-phenyl-3-(chloromethyl)pyridazine
Uniqueness
5-phenyl-3-(tribromomethyl)pyridazine is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The tribromomethyl group is more reactive towards nucleophiles, making it a valuable intermediate in the synthesis of various derivatives .
Properties
IUPAC Name |
5-phenyl-3-(tribromomethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br3N2/c12-11(13,14)10-6-9(7-15-16-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSXMWXXVLXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)C(Br)(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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